molecular formula C12H18F2N2O2 B2668639 N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199930-68-0

N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2668639
M. Wt: 260.285
InChI Key: PKQRFBMHQUSVNS-UHFFFAOYSA-N
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Description

“N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide” is a chemical compound with the molecular formula C12H18F2N2O2 and a molecular weight of 260.2851. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide”. However, it’s worth noting that similar compounds are often synthesized through nucleophilic addition reactions involving amines2.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H18F2N2O2. However, without specific information or an X-ray crystallography study, it’s challenging to provide a detailed analysis of its molecular structure.



Chemical Reactions Analysis

Again, without specific studies or data, it’s difficult to provide a detailed analysis of the chemical reactions involving “N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide”, we know its molecular formula and weight1, but other properties like melting point, boiling point, solubility, and others are not readily available.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its structure, it could be of interest in medicinal chemistry or materials science. However, without more information, it’s difficult to speculate on specific future directions.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, specific studies or experimental data would be needed.


properties

IUPAC Name

N-[2-[(3,3-difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2O2/c1-3-11(18)16(2)8-10(17)15-9-5-4-6-12(13,14)7-9/h3,9H,1,4-8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRFBMHQUSVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC(C1)(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3,3-difluorocyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide

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